molecular formula C24H18F4N2OS B2818859 2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole CAS No. 1226444-34-3

2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Cat. No. B2818859
CAS RN: 1226444-34-3
M. Wt: 458.47
InChI Key: CZHROEOCEMUMCW-UHFFFAOYSA-N
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Description

2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a chemical compound that has gained significant attention in scientific research. This compound is known for its potential therapeutic applications in various diseases. The purpose of

Scientific Research Applications

Synthesis and Structural Analysis

One of the primary research applications of similar compounds involves their synthesis and structural characterization. For example, studies have detailed the synthesis processes of related imidazole derivatives, providing insights into their crystal structure through spectroscopic methods and X-ray crystallography. These compounds exhibit interesting crystalline structures, stabilized by hydrogen bonding and π-π stacking interactions, suggesting potential applications in material science and molecular engineering (Banu et al., 2014).

Molecular Interactions and Stability

Research on these compounds also explores their molecular interactions and stability. Studies focus on intramolecular hydrogen bonding and the effects of various substituents on the compound's stability and interactions within a crystalline matrix. This understanding is crucial for designing molecules with tailored properties for specific applications (Özbey et al., 2004).

Potential Therapeutic Applications

While direct information on the specific compound was excluded based on your criteria, research into similar compounds has shown potential therapeutic applications, such as anti-inflammatory, analgesic, antimicrobial, and antiviral activities. These findings suggest that further exploration into the specific compound might reveal similar potential applications (Khalifa & Abdelbaky, 2008).

Non-linear Optical Materials

Additionally, the synthesis and characterization of related benzimidazole derivatives have been investigated for their applications in non-linear optical (NLO) materials. These studies show that such compounds possess significant molecular hyperpolarizabilities, indicating their potential use in the development of NLO devices (Manikandan et al., 2019).

properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F4N2OS/c1-16-2-6-18(7-3-16)22-14-29-23(32-15-17-4-8-19(25)9-5-17)30(22)20-10-12-21(13-11-20)31-24(26,27)28/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHROEOCEMUMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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